molecular formula C18H26O4 B14331793 Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl- CAS No. 111090-66-5

Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-

Cat. No.: B14331793
CAS No.: 111090-66-5
M. Wt: 306.4 g/mol
InChI Key: FHFOJGCIXOUQMZ-UHFFFAOYSA-N
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Description

Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its unique ring structure that imparts significant ring strain, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane compounds typically involves the formation of the oxetane ring through various methods. One common approach is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane with a moderate yield . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to synthesize oxetane derivatives .

Industrial Production Methods

In industrial settings, the production of oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] can be scaled up using solvent-free melt synthesis. This method involves the use of functional epoxy monomers as co-monomers to target specific end-use applications . The process is designed to be cost-effective and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxetane compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted oxetanes, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxetane compounds involves the ring strain of the four-membered ring, which makes them highly reactive intermediates. The ring strain facilitates various chemical reactions, including ring-opening polymerizations and nucleophilic substitutions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxetane ring.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(chloromethyl)oxetane
  • 3,3-Bis(azidomethyl)oxetane
  • 2-Methyloxetane
  • 3-Methyloxetane
  • 3-Azidooxetane
  • 3-Nitrooxetane
  • 3,3-Dimethyloxetane
  • 3,3-Dinitrooxetane

Uniqueness

Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylenebis(oxymethylene) group enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .

Properties

CAS No.

111090-66-5

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane

InChI

InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-6-5-7-16(8-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3

InChI Key

FHFOJGCIXOUQMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COC2=CC(=CC=C2)OCC3(COC3)CC

Origin of Product

United States

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